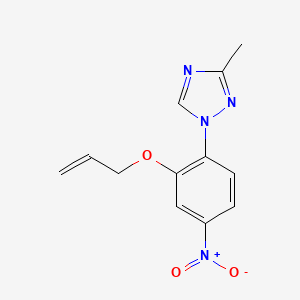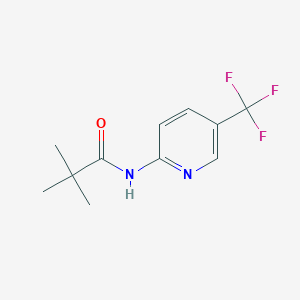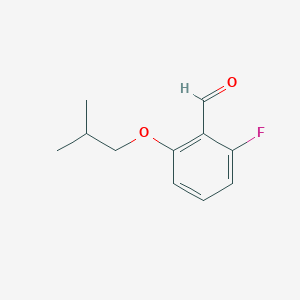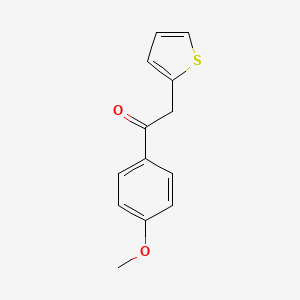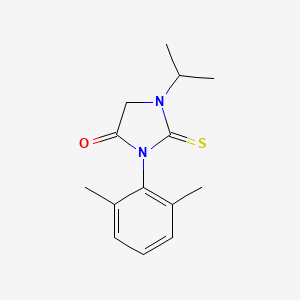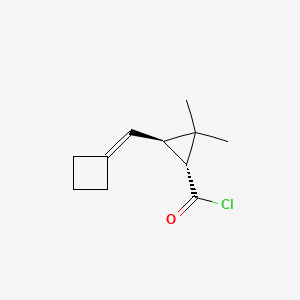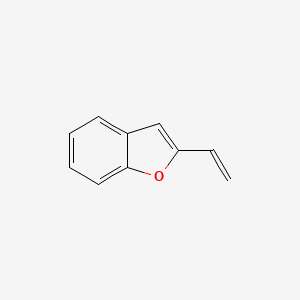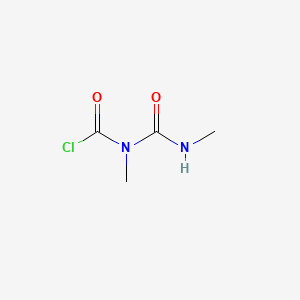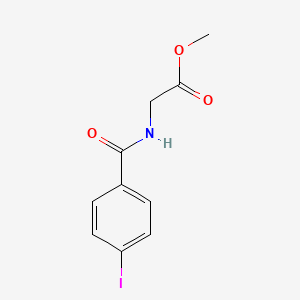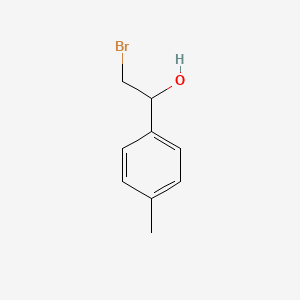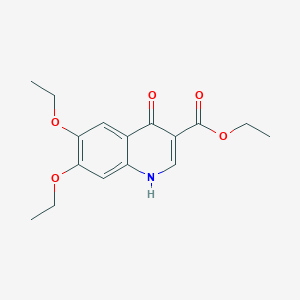
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Ethyl 2-aminobenzoate and diethyl oxalate.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.
化学反应分析
Types of Reactions
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to quinolone N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Halogenation at the quinolone core using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, low temperature.
Substitution: N-Bromosuccinimide, chloroform, reflux conditions.
Major Products Formed
Oxidation: Quinolone N-oxide derivatives.
Reduction: Hydroxyquinolone derivatives.
Substitution: Halogenated quinolone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate would depend on its specific biological activity. Generally, quinolones exert their effects by:
Inhibiting DNA Gyrase: Preventing bacterial DNA replication.
Interacting with Enzymes: Modulating enzyme activity in cancer cells.
Binding to Receptors: Affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3-ethoxycarbonyl-4(1H)-quinolone: Similar structure with methoxy groups instead of ethoxy groups.
6,7-Diethoxy-4(1H)-quinolone: Lacks the ethoxycarbonyl group at the 3-position.
3-Ethoxycarbonyl-4(1H)-quinolone: Lacks the ethoxy groups at the 6 and 7 positions.
Uniqueness
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is unique due to the presence of both ethoxy and ethoxycarbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C16H19NO5 |
|---|---|
分子量 |
305.32 g/mol |
IUPAC 名称 |
ethyl 6,7-diethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-4-20-13-7-10-12(8-14(13)21-5-2)17-9-11(15(10)18)16(19)22-6-3/h7-9H,4-6H2,1-3H3,(H,17,18) |
InChI 键 |
CGFUENFJWGKWEL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
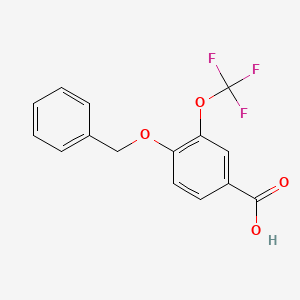
![8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8692112.png)
